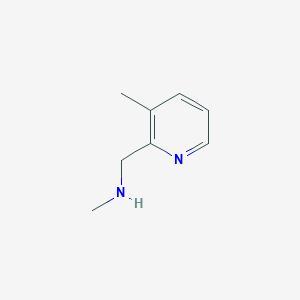

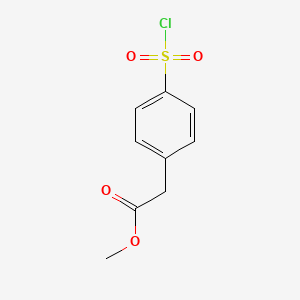

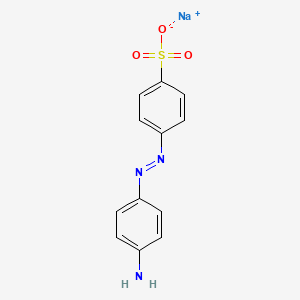

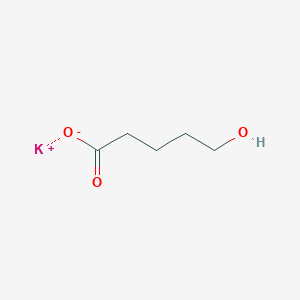

![molecular formula C12H16INO B1343335 4-[2-(4-Iodophenyl)ethyl]morpholine CAS No. 100839-46-1](/img/structure/B1343335.png)

4-[2-(4-Iodophenyl)ethyl]morpholine

説明

4-[2-(4-Iodophenyl)ethyl]morpholine (4-IPEM) is a synthetic compound with diverse applications in several scientific fields. It is a versatile and effective molecule that has been used in a variety of research applications, including drug synthesis, biochemistry, and physiology. 4-IPEM has several advantages over other compounds, such as its low toxicity and its ability to be easily synthesized.

科学的研究の応用

Synthesis and Characterization

Compounds structurally related to "4-[2-(4-Iodophenyl)ethyl]morpholine" have been synthesized and characterized, showing applications in organic chemistry for the development of novel molecules. For instance, a derivative was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies. This process demonstrates the compound's utility in creating structurally complex molecules with potential applications in material science and pharmaceutical chemistry (Mamatha S.V et al., 2019).

Biological Activity

Related compounds have shown remarkable biological activities, such as antibacterial, antioxidant, and anti-TB properties. For example, a synthesized derivative exhibited significant anti-TB activity and superior antimicrobial properties, highlighting its potential in developing new therapeutic agents for treating infectious diseases (Mamatha S.V et al., 2019).

Chemical Reactions and Mechanisms

The compounds related to "this compound" have been used in various chemical reactions, demonstrating their versatility in organic synthesis. For instance, water-mediated three-component Wittig–SNAr reactions have been developed using these compounds as intermediates, offering a novel approach to creating complex molecules with high stereoselectivity and yield. This showcases their application in designing and synthesizing molecules for chemical research and drug development (Zian Xu et al., 2015).

Material Science Applications

Some derivatives of "this compound" have been explored for their potential in materials science, such as in the synthesis of complex polymeric structures. Hybrid polymeric iodoplumbates constructed from morpholine and its derivatives demonstrate applications in constructing new materials with semiconductor properties and nonlinear optical activities. These compounds' ability to form inclusion complexes suggests their utility in developing advanced materials with specific electronic and optical properties (Hao‐Hong Li et al., 2010).

特性

IUPAC Name |

4-[2-(4-iodophenyl)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNWDQHNXHTDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。